7-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzofuran-2-carboxamide
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Overview
Description
7-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a benzofuran core substituted with a methoxy group and an isoxazole moiety, making it a unique and interesting molecule for scientific research.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran compounds generally interact with their targets to induce changes that result in their biological activities .
Biochemical Pathways
Benzofuran compounds are known to affect various pathways, leading to their downstream effects .
Result of Action
Benzofuran compounds are known to exhibit various biological activities, which could be the result of their action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzofuran ring using reagents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Attachment of the Isoxazole Moiety: The isoxazole moiety can be synthesized separately and then attached to the benzofuran core through a coupling reaction. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The isoxazole moiety can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other substituents using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Formation of hydroxyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of various substituted isoxazole derivatives
Scientific Research Applications
7-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzofuran-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzofuran-2-carboxamide: shares structural similarities with other benzofuran derivatives and isoxazole-containing compounds.
Benzofuran Derivatives: Compounds such as 2-(2-benzofuranyl)benzimidazole and 2-(2-benzofuranyl)benzothiazole.
Isoxazole-Containing Compounds: Compounds such as 3-(5-methylisoxazol-3-yl)propanoic acid and 3-(5-methylisoxazol-3-yl)aniline.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
7-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-10-8-12(22-18-10)6-7-17-16(19)14-9-11-4-3-5-13(20-2)15(11)21-14/h3-5,8-9H,6-7H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKOGVSKTFRIQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2=CC3=C(O2)C(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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